4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid is a complex organic compound featuring an imidazolidinone core
Preparation Methods
The synthesis of 4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2-(phenylamino)ethyl with imidazolidinone derivatives under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Compared to other imidazolidinone derivatives, 4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid is unique due to its specific structural features and functional groups. Similar compounds include:
2-thioxo-4-imidazolidinone: Known for its antimicrobial properties.
1,3-diazole derivatives: Widely studied for their broad range of biological activities.
Properties
Molecular Formula |
C26H21N3O6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[[2-[(Z)-[1-(2-anilino-2-oxoethyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H21N3O6/c30-23(27-20-7-2-1-3-8-20)15-29-24(31)21(28-26(29)34)14-19-6-4-5-9-22(19)35-16-17-10-12-18(13-11-17)25(32)33/h1-14H,15-16H2,(H,27,30)(H,28,34)(H,32,33)/b21-14- |
InChI Key |
DVBBXICPGQDDHO-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)/NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.